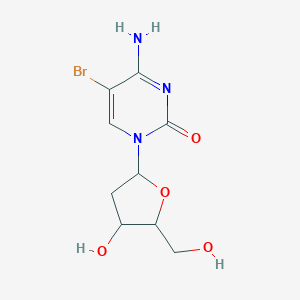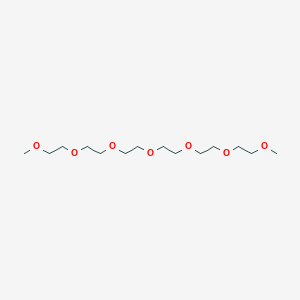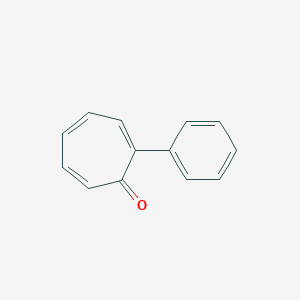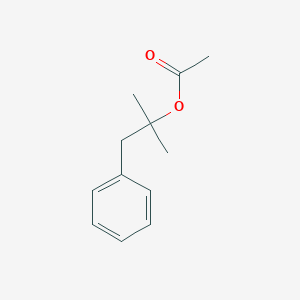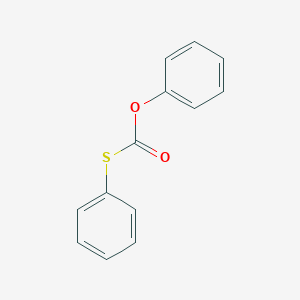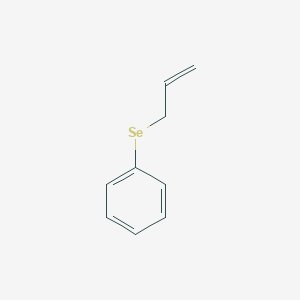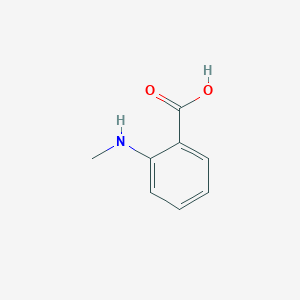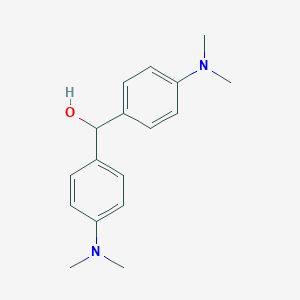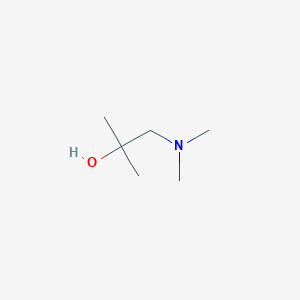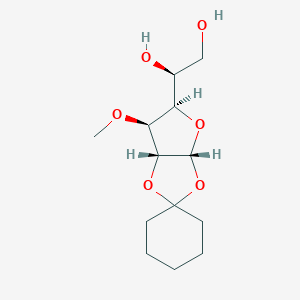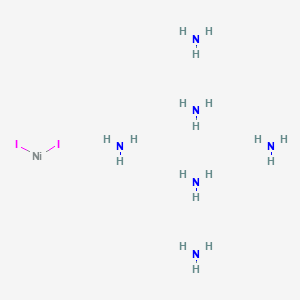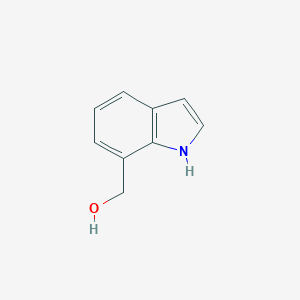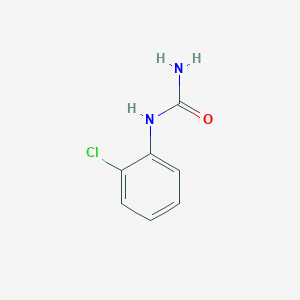
(2-Chlorophenyl)urea
概要
説明
“(2-Chlorophenyl)urea” is a chemical compound with the linear formula C7H7ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular formula of “(2-Chlorophenyl)urea” is C7H7ClN2O. It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .Chemical Reactions Analysis
When heated to decomposition, it emits very toxic fumes of chlorides, nitrogen oxides, and sulfur oxides .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)urea” has a density of 1.4±0.1 g/cm3, a boiling point of 265.9±23.0 °C at 760 mmHg, and a flash point of 114.6±22.6 °C .科学的研究の応用
Synthesis of Diaryl Ureas
Specific Scientific Field
Chemistry, specifically Organic Synthesis
Summary of the Application
Diaryl ureas are synthesized from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . The urea group plays an important role in agricultural, supramolecular, and medicinal chemistry .
Methods of Application or Experimental Procedures
The synthesis of diaryl ureas is achieved through the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . The reactions proceed to completion in less than 1 h at room temperature .
Results or Outcomes
Thirty symmetrical diaryl urea derivatives were synthesized in moderate to excellent yields . It was significant that part of the products could be collected in almost quantitative yield without column chromatography .
Antimicrobial Agents
Specific Scientific Field
Medicinal Chemistry, specifically Antimicrobial Research
Summary of the Application
A series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized . These compounds were screened in vitro against several bacterial and fungal strains .
Methods of Application or Experimental Procedures
The urea derivatives were synthesized and characterized by 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques . They were then screened in vitro against five bacterial strains and two fungal strains .
Results or Outcomes
Variable levels of interaction were observed for these urea derivatives . However, many of these molecules exhibited promising growth inhibition against Acinetobacter baumannii . In particular, the adamantyl urea adduct demonstrated outstanding growth inhibition (94.5%) towards Acinetobacter baumannii .
Crystal Structure Analysis
Specific Scientific Field
Crystallography
Summary of the Application
The crystal structure of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea was analyzed . Crystallography is a scientific field that studies the arrangement of atoms in crystalline solids .
Methods of Application or Experimental Procedures
The crystal structure was determined using X-ray diffraction . The compound was mixed in a glass bottle with dichloromethane and stirred at room temperature for 10 minutes . The reaction was continued for an additional 5 hours at 50°C .
Results or Outcomes
The crystal structure was successfully determined . The compound crystallizes in the orthorhombic space group P 2 1 2 1 2 1 .
Biological Potential of Indole Derivatives
Specific Scientific Field
Pharmacology
Summary of the Application
Indole derivatives, which can be synthesized from (2-Chlorophenyl)urea, have been found to possess various biological activities . They are used in the development of new drugs that bind with high affinity to multiple receptors .
Methods of Application or Experimental Procedures
Indole derivatives are synthesized from (2-Chlorophenyl)urea and other compounds . These derivatives are then tested for their biological activity .
Results or Outcomes
Indole derivatives have shown promising results in clinical and biological applications . They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Hydrogenation Selectivity of Urea Derivatives
Specific Scientific Field
Chemical Science, specifically Catalysis
Summary of the Application
The hydrogenation selectivity of urea derivatives can be subtly tuned by adjusting the amount and type of additive in the catalyst system . This process is considered one of the most feasible methods for indirect reduction functionalization of CO2 and synthesis of valuable chemicals and fuels .
Methods of Application or Experimental Procedures
The hydrogenation of urea derivatives is achieved by subtly tuning the amount and type of additive in the catalyst system . The two- and six-electron reduction products can be switched on/off by subtly tuning 0.5 mol% KOtBu (2% to 1.5%): when the molar ratio of KOtBu/(PPh3)3RuCl2 exceeds 2.0, it is favorable for the formation of two-electron reduction products (N-formamides), while when it is below 2.0, the two-electron reduction products are further hydrogenated to six-electron reduction products (N-monomethylamines and methanol) .
Results or Outcomes
The hydrogenation selectivity of urea derivatives can be regulated by controlling the acid-base environment of the reaction to control the fate of the common hemiaminal intermediate . This method has the advantages of being simple, universal, and highly efficient, and opens up a new synthesis strategy for the utilization of renewable carbon sources .
Safety And Hazards
将来の方向性
Research on urea derivatives, including “(2-Chlorophenyl)urea”, is ongoing. For example, new urea derivatives are being designed and synthesized as potential antimicrobial agents . Another study has reported a new synthetic route to obtain urea and thiourea kynurenamines, improving previously described methods .
特性
IUPAC Name |
(2-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPIQYFYSMQBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074460 | |
| Record name | (2-Chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)urea | |
CAS RN |
114-38-5 | |
| Record name | 2-Chlorophenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (o-Chlorophenyl)urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROPHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

